molecular formula C12H13N3O3 B2791154 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1708509-73-2

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2791154
CAS No.: 1708509-73-2
M. Wt: 247.254
InChI Key: RMDWGBDFGJPSDT-UHFFFAOYSA-N
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Description

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a carboxylic acid functional group at the 7-position and an oxan-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with oxan-4-yl ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine core. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxan-4-yl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Hydrogenated imidazo[4,5-b]pyridine derivatives.

    Substitution: Substituted imidazo[4,5-b]pyridine derivatives with various functional groups.

Scientific Research Applications

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    2-(oxan-4-yl)pyrimidine-5-carboxylic acid: Similar in structure but with a pyrimidine core instead of an imidazo[4,5-b]pyridine core.

    Imidazo[1,2-a]pyridine-7-carboxylic acid: Similar core structure but lacks the oxan-4-yl substituent.

Uniqueness

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the combination of its imidazo[4,5-b]pyridine core and oxan-4-yl substituent, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)8-1-4-13-11-9(8)14-10(15-11)7-2-5-18-6-3-7/h1,4,7H,2-3,5-6H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDWGBDFGJPSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC3=NC=CC(=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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